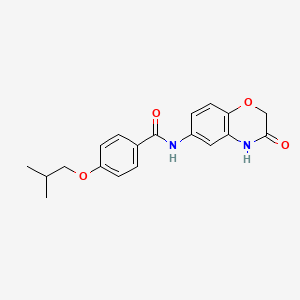![molecular formula C15H19N3O B11337195 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one](/img/structure/B11337195.png)
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring
Preparation Methods
The synthesis of 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methylbenzimidazole with a pyrrolidine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability.
Chemical Reactions Analysis
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials with specific magnetic and electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways . The pyrrolidine ring adds to the compound’s ability to bind to different targets, enhancing its overall activity.
Comparison with Similar Compounds
1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one can be compared with other compounds that contain benzimidazole or pyrrolidine rings:
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H19N3O/c1-3-14(19)18-10-6-9-13(18)15-16-11-7-4-5-8-12(11)17(15)2/h4-5,7-8,13H,3,6,9-10H2,1-2H3 |
InChI Key |
LXNPHBUZESBOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11337116.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11337119.png)
![4-fluoro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337126.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11337134.png)
![N-(4-fluorophenyl)-N-methyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11337140.png)

![5-(3-fluoro-4-methylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11337151.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11337166.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide](/img/structure/B11337179.png)
![2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11337185.png)
![N-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11337187.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11337188.png)
![N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337193.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337212.png)
